molecular formula C15H29BLiNO5S B8003499 Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate

Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate

Cat. No.: B8003499
M. Wt: 353.2 g/mol
InChI Key: YCHBUSGBZSPNBA-UHFFFAOYSA-N
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Description

Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate is a complex organoboron compound It is characterized by the presence of a thiazole ring substituted with a dimethoxymethyl group and a triisopropoxyborate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate typically involves the reaction of 4-(dimethoxymethyl)thiazole with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the borate moiety, potentially converting it to a borohydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Borohydride derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate exerts its effects depends on the specific reaction or application. In organic synthesis, the borate moiety acts as a Lewis acid, facilitating the formation of carbon-boron bonds. The thiazole ring can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

    Lithium triisopropoxyborohydride: Similar in structure but lacks the thiazole ring.

    4-(Dimethoxymethyl)thiazole: Similar in structure but lacks the borate moiety.

    Lithium thiazolylborate: Similar but may have different substituents on the thiazole ring.

Uniqueness: Lithium (4-(dimethoxymethyl)thiazol-2-yl)triisopropoxyborate is unique due to the combination of the thiazole ring and the triisopropoxyborate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

IUPAC Name

lithium;[4-(dimethoxymethyl)-1,3-thiazol-2-yl]-tri(propan-2-yloxy)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BNO5S.Li/c1-10(2)20-16(21-11(3)4,22-12(5)6)15-17-13(9-23-15)14(18-7)19-8;/h9-12,14H,1-8H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHBUSGBZSPNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CS1)C(OC)OC)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BLiNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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